N-[(2-fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[(2-Fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative featuring a 3-methoxyphenyl group at position 1, a pyridin-3-yl group at position 5, and a 2-fluorobenzylamide substituent. This article provides a detailed comparison with structurally and functionally related compounds, emphasizing substituent effects, synthesis, and biological activity.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c1-30-18-9-4-8-17(12-18)28-21(16-7-5-11-24-13-16)20(26-27-28)22(29)25-14-15-6-2-3-10-19(15)23/h2-13H,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEACGFUDACTYCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3F)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The triazole ring, in particular, plays a crucial role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Structural Comparison with Analogues
Table 1: Substituent Profiles of Key Triazole Derivatives
*Molecular weight estimated from , assuming structural similarity.
Key Observations:
- Position 1 : The 3-methoxyphenyl group in the target compound introduces an electron-donating methoxy group, contrasting with electron-withdrawing fluorine or chlorine in analogues . This substitution may enhance solubility but reduce metabolic stability compared to halogenated aryl groups.
- Position 5 : The pyridin-3-yl group is shared with compounds in and , suggesting a conserved role in binding interactions, possibly through hydrogen bonding or π-π stacking .
Key Observations:
- The pyridin-3-yl group in the target compound aligns with active derivatives in , which show efficacy against NCI-H522 lung cancer cells .
- Fluorinated aryl groups (e.g., 4-fluorophenyl in ) are associated with improved target selectivity and metabolic stability, whereas methoxy groups may trade off potency for solubility .
Comparison with Analogues:
Biological Activity
N-[(2-fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to delve into the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down as follows:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Fluorophenyl Group : A phenyl group substituted with a fluorine atom, enhancing lipophilicity and potentially influencing biological interactions.
- Methoxyphenyl Group : A phenyl group substituted with a methoxy group, which may contribute to its biological properties.
- Pyridinyl Group : A pyridine moiety that can participate in various interactions with biological targets.
The biological activity of triazole derivatives often stems from their ability to interact with specific enzymes and receptors. The proposed mechanisms for this compound include:
- Enzyme Inhibition : Triazoles are known to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.
- Antimicrobial Activity : Triazole derivatives have demonstrated effectiveness against various pathogens by disrupting cell wall synthesis or interfering with metabolic pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12.5 μg/mL |
| Compound B | Candida albicans | 25 μg/mL |
| Compound C | Escherichia coli | 50 μg/mL |
These findings suggest that the compound may possess similar or enhanced activity against these organisms due to the presence of the triazole scaffold which is known for such properties .
Cytotoxicity Studies
In vitro studies on cytotoxicity reveal that many triazole derivatives maintain low toxicity profiles against human cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast cancer) | >100 |
| PC3 (prostate cancer) | >100 |
These results indicate that while the compound may be effective against certain pathogens, it exhibits minimal cytotoxic effects on normal human cells .
Case Studies
Several studies have highlighted the potential of triazole derivatives in treating fungal infections and as anti-cancer agents. For instance:
- Fungal Infections : A study demonstrated that a related triazole derivative effectively inhibited the growth of Candida albicans, showcasing its potential as an antifungal agent.
- Cancer Treatment : Another investigation revealed that triazole compounds could induce apoptosis in cancer cell lines through modulation of specific signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
